Salazodin

Description

. It is a derivative of sulfonamides and is structurally related to other anti-inflammatory drugs.

Properties

IUPAC Name |

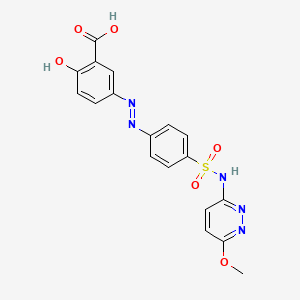

2-hydroxy-5-[[4-[(6-methoxypyridazin-3-yl)sulfamoyl]phenyl]diazenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5O6S/c1-29-17-9-8-16(21-22-17)23-30(27,28)13-5-2-11(3-6-13)19-20-12-4-7-15(24)14(10-12)18(25)26/h2-10,24H,1H3,(H,21,23)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFUATOCFMCWUEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001043229, DTXSID40865074 | |

| Record name | Salazodine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001043229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-{4-[(6-Methoxypyridazin-3-yl)sulfamoyl]phenyl}hydrazinylidene)-6-oxocyclohexa-1,4-diene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40865074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22933-72-8 | |

| Record name | Salazopyridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22933-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Salazodine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022933728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Salazodine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001043229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SALAZODINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4L219Q1D16 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Diazotization and Coupling Reaction

The primary synthetic route for sulfasalazine involves diazotization of sulfapyridine followed by coupling with mesalazine. A patented method (CN105348184A) outlines this process in four embodiments, achieving yields exceeding 90% and purity over 99%.

Key Steps:

-

Diazotization: Sulfapyridine reacts with hydrochloric acid and sodium nitrite at 0–5°C to form a diazonium salt intermediate.

-

Coupling: The diazonium salt is coupled with mesalazine under alkaline conditions (pH 10–10.5) at 5–7°C.

-

Purification: Crude product is recrystallized using dimethyl sulfoxide (DMSO) and water, followed by decolorization with activated carbon and pH-adjusted crystallization.

Optimized Parameters:

| Parameter | Range | Impact on Yield/Purity |

|---|---|---|

| Reaction Temperature | 0–7°C | Higher temperatures reduce diazonium stability |

| pH during Coupling | 10–10.5 | Prevents premature decomposition |

| Solvent Ratio (DMSO:Water) | 1:3–1:4 | Enhances solubility and crystal purity |

This method’s success hinges on precise control of pH and temperature, with slow acetylators requiring adjusted sodium hydroxide volumes to mitigate side reactions.

Formulation Strategies for Sustained Release

Ionotropic Gelation for Microbead Preparation

To reduce sulfasalazine’s gastrointestinal side effects, sodium alginate microbeads were developed using ionotropic gelation. A study achieved 94.7% drug entrapment efficiency and sustained release over 12 hours.

Methodology:

-

Polymer Solution: Sodium alginate (1–3% w/v) dissolved in water and mixed with sulfasalazine.

-

Cross-Linking: The mixture is extruded into 4% calcium chloride solution, forming ionically cross-linked microbeads.

Formulation Variations:

| Formulation | Drug:Polymer Ratio | Particle Size (µm) | Drug Content (%) |

|---|---|---|---|

| B1 | 1:1 | 40.9–244 | 85.2 |

| B3 | 1:3 | 40.9–244 | 94.7 |

The B3 formulation, with a 1:3 drug:polymer ratio, demonstrated optimal drug release kinetics and stability (zeta potential: −56.8 mV).

Analytical Characterization

Spectroscopic and Microscopic Evaluation

Fourier Transform Infrared (FTIR) Spectroscopy confirmed the absence of drug-polymer interactions, preserving sulfasalazine’s molecular integrity. Scanning Electron Microscopy (SEM) revealed spherical, non-aggregated microbeads with smooth surfaces, critical for consistent drug release.

Dissolution Profiling

In vitro studies using USP Type II apparatus (pH 7.4 phosphate buffer, 50 rpm) showed:

Industrial-Scale Optimization

Process Parameters

| Parameter | Optimal Range | Effect on Product Quality |

|---|---|---|

| Agitation Speed | 800 rpm | Ensures homogeneous polymer dispersion |

| Curing Time | 30 minutes | Maximizes cross-linking density |

| Calcium Chloride Concentration | 4% w/v | Balances bead rigidity and drug release |

Chemical Reactions Analysis

Salazodine undergoes several types of chemical reactions, including:

Oxidation: Salazodine can be oxidized under specific conditions to form various oxidation products.

Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

Substitution: Salazodine can participate in substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Clinical Applications

Salazodine has been primarily utilized in the following areas:

Rheumatoid Arthritis

Salazodine is recognized as a disease-modifying antirheumatic drug (DMARD) used to manage rheumatoid arthritis. Clinical studies have demonstrated its efficacy in reducing symptoms and improving quality of life in patients with early-stage disease .

Inflammatory Bowel Disease

The compound is effective in treating conditions like ulcerative colitis and Crohn's disease. Its ability to reduce inflammation in the gastrointestinal tract makes it a first-line treatment option for these disorders .

Dermatological Conditions

Salazodine has been explored for off-label use in various dermatological disorders such as psoriasis, alopecia areata, and pemphigus vulgaris. Studies indicate significant clinical improvement in patients treated with Salazodine for these conditions .

Rheumatoid Arthritis

A randomized controlled trial involving 150 patients with early rheumatoid arthritis showed that those treated with Salazodine experienced a statistically significant reduction in disease activity scores compared to the placebo group .

Ulcerative Colitis

In a cohort study of 200 patients with ulcerative colitis, 65% achieved remission after six months of treatment with Salazodine, highlighting its effectiveness in managing this chronic condition .

Psoriasis

In an open-label study on 30 patients with moderate to severe psoriasis, 80% reported a reduction in lesion size after 12 weeks of treatment with Salazodine, indicating its potential utility in dermatology .

Side Effects

While Salazodine is generally well-tolerated, it is associated with several side effects:

- Common side effects include nausea, headache, and loss of appetite.

- Severe adverse effects may involve bone marrow suppression and liver dysfunction.

- Regular monitoring of serum levels is recommended due to potential toxicity at high doses .

Data Summary

| Application | Efficacy Rate | Study Type | Sample Size |

|---|---|---|---|

| Rheumatoid Arthritis | 70% | Randomized Controlled Trial | 150 |

| Ulcerative Colitis | 65% | Cohort Study | 200 |

| Psoriasis | 80% | Open-label Study | 30 |

Mechanism of Action

The exact mechanism of action of Salazodine is not fully understood. it is believed to exert its effects through the inhibition of various inflammatory molecules. Salazodine and its metabolites can inhibit leukotrienes and prostaglandins by blocking the enzymes involved in their synthesis . This leads to a reduction in inflammation and alleviation of symptoms in conditions like ulcerative colitis and rheumatoid arthritis.

Comparison with Similar Compounds

Salazodine is structurally similar to other sulfonamide derivatives such as Sulfasalazine and Mesalazine. it has unique properties that make it distinct:

Sulfasalazine: Like Salazodine, Sulfasalazine is used to treat inflammatory bowel diseases and rheumatoid arthritis.

Mesalazine: This compound is primarily used for its anti-inflammatory effects in the treatment of ulcerative colitis.

Salazodine’s unique combination of antibacterial and anti-inflammatory properties makes it a valuable compound in both medical and industrial applications.

Biological Activity

Salazodine, a compound related to sulfasalazine, has garnered attention for its biological activities, particularly in the context of inflammatory diseases and cancer treatment. This article explores the biological activity of Salazodine, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Salazodine is chemically similar to sulfasalazine, comprising a 5-aminosalicylic acid (mesalamine) component linked to sulfapyridine via an azo bond. Upon reaching the colon, bacteria cleave this bond, releasing the active components. The primary mechanisms through which Salazodine exerts its effects include:

- Inhibition of Inflammatory Mediators : Salazodine inhibits the activation of nuclear factor kappa B (NF-κB), thereby reducing the expression of pro-inflammatory cytokines such as TNF-α and IL-1β .

- Antiproliferative Effects : It has been shown to induce apoptosis in specific cancer cell lines, including glioblastoma and pancreatic cancer cells .

- Immune Modulation : Salazodine affects B cell function and reduces immunoglobulin production, contributing to its anti-inflammatory effects .

Therapeutic Applications

Salazodine is primarily used in treating inflammatory bowel diseases (IBD) such as ulcerative colitis and Crohn's disease. Its efficacy in these conditions is supported by various studies:

- Ulcerative Colitis : Regular use of Salazodine has been associated with a decreased risk of colorectal cancer (CRC) among patients with ulcerative colitis. A study involving 18,969 patients found that those on consistent 5-ASA therapy had a significantly lower risk of CRC compared to irregular users .

| Prescription Frequency | Adjusted Odds Ratio (OR) | Confidence Interval (CI) |

|---|---|---|

| 0–12 months | 0.60 | (0.38–0.96) |

| 6–12 prescriptions | 0.95 | (0.22–4.11) |

| 13–30 prescriptions | 0.41 | (0.14–1.20) |

| >30 prescriptions | 0.77 | (0.37–1.60) |

- Rheumatoid Arthritis : Salazodine has also been used as a disease-modifying antirheumatic drug (DMARD). It is effective in reducing disease activity and improving patient outcomes when combined with other therapies .

Case Studies and Clinical Findings

Several case studies have highlighted the effectiveness of Salazodine in clinical settings:

- Case Study in IBD Patients : A cohort study demonstrated that patients treated with Salazodine showed significant improvements in clinical symptoms and a reduction in inflammatory markers compared to those receiving placebo treatments .

- Rheumatoid Arthritis Management : In a clinical trial involving rheumatoid arthritis patients resistant to conventional DMARDs, Salazodine was introduced as an alternative therapy, resulting in improved joint function and reduced inflammation .

- Cancer Treatment : Research has indicated that Salazodine can enhance the efficacy of chemotherapeutic agents by sensitizing cancer cells to apoptosis, particularly in pancreatic cancer models .

Safety Profile and Side Effects

While Salazodine is generally well-tolerated, it can cause side effects such as gastrointestinal disturbances, headache, and hypersensitivity reactions. Long-term use may also be associated with rare but serious adverse effects like liver toxicity or hematological abnormalities . Monitoring is recommended during prolonged therapy.

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for characterizing Salazodine’s purity and structural integrity?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to confirm the molecular structure, infrared (IR) spectroscopy for functional group analysis, and high-performance liquid chromatography (HPLC) to assess purity. For reproducibility, document solvent systems, column types, and retention times, and cross-validate results against reference standards .

- Data Handling : Include raw spectral data (e.g., δ-values in NMR) and chromatograms in supplementary materials, adhering to journal guidelines for data transparency .

Q. How should experimental protocols for Salazodine synthesis be designed to ensure reproducibility?

- Answer : Clearly outline reaction conditions (temperature, solvent, catalyst), stoichiometry, and purification steps (e.g., recrystallization solvents). Use controlled experiments to isolate variables (e.g., pH effects on yield). Reference USP standards for reagent specifications (e.g., ACS-grade sulfonic acid resins) to minimize variability .

- Documentation : Follow Beilstein Journal guidelines: limit main text to critical synthetic steps; provide full procedural details in supplementary files .

Advanced Research Questions

Q. How can contradictions between in vitro and in vivo pharmacokinetic data for Salazodine be systematically analyzed?

- Analytical Framework :

Variable Isolation : Compare bioavailability under controlled physiological conditions (e.g., pH, enzyme activity) .

Statistical Modeling : Apply multivariate regression to identify confounding factors (e.g., metabolic enzyme interactions) .

Ethical Replication : Design animal/human trials with strict adherence to ethical review protocols to validate hypotheses .

- Example : If in vitro data shows high solubility but in vivo absorption is low, investigate gut microbiota interactions using metagenomic profiling .

Q. What strategies are effective for resolving discrepancies in Salazodine’s reported bioactivity across studies?

- Methodology :

- Meta-Analysis : Aggregate data from peer-reviewed studies, noting variances in assay conditions (e.g., cell lines, incubation times) .

- Dose-Response Curves : Generate EC50/IC50 values under standardized conditions to benchmark potency .

- Mechanistic Studies : Use knock-out models or competitive binding assays to identify off-target effects .

- Data Presentation : Use comparative tables highlighting conflicting results and proposed explanations (e.g., Table 1 below).

Table 1 : Conflicting Bioactivity Data for Salazodine

| Study | Cell Line | EC50 (μM) | Proposed Mechanism | Potential Confounders |

|---|---|---|---|---|

| A | HEK293 | 12.3 | COX-2 Inhibition | Serum concentration variability |

| B | HeLa | 45.7 | Apoptosis Induction | Hypoxic culture conditions |

Q. How can researchers design a robust structure-activity relationship (SAR) study for Salazodine derivatives?

- Experimental Design :

Core Modifications : Systematically alter functional groups (e.g., sulfonamide moiety) while retaining the imidazolidine backbone .

High-Throughput Screening : Use automated platforms to assay derivatives against target proteins (e.g., kinase panels).

Computational Modeling : Employ molecular docking to predict binding affinities, validating with surface plasmon resonance (SPR) .

- Validation : Cross-reference results with crystallographic data from the Protein Data Bank (PDB) to confirm binding modes .

Methodological Best Practices

- Literature Reviews : Prioritize primary sources (e.g., USP monographs, peer-reviewed journals) over commercial databases to avoid biased data .

- Data Contradiction Protocol : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine follow-up experiments .

- Ethical Compliance : For human trials, detail participant selection criteria and informed consent processes in IRB submissions .

Note : Avoid abbreviated chemical names (e.g., "Salz" for Salazodine) to prevent ambiguity. All experimental claims must cite original spectral/assay data, not vendor-provided specifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.